(2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol (2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Brand Name: Vulcanchem
CAS No.: 6318-23-6
VCID: VC20783571
InChI: InChI=1S/C6H13NO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1,7H2
SMILES: C(C1C(C(C(C(O1)N)O)O)O)O
Molecular Formula: C6H13NO5
Molecular Weight: 179.17 g/mol

(2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

CAS No.: 6318-23-6

Cat. No.: VC20783571

Molecular Formula: C6H13NO5

Molecular Weight: 179.17 g/mol

* For research use only. Not for human or veterinary use.

(2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol - 6318-23-6

Specification

CAS No. 6318-23-6
Molecular Formula C6H13NO5
Molecular Weight 179.17 g/mol
IUPAC Name 2-amino-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C6H13NO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1,7H2
Standard InChI Key WCWOEQFAYSXBRK-UHFFFAOYSA-N
SMILES C(C1C(C(C(C(O1)N)O)O)O)O
Canonical SMILES C(C1C(C(C(C(O1)N)O)O)O)O

Introduction

Chemical Identity and Structural Characteristics

Basic Information and Nomenclature

Beta-D-galactopyranosylamine is characterized by its specific stereochemical configuration indicated in its systematic name: (2R,3R,4S,5R,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol. This aminosugar has the following key identifiers:

Table 1: Key Chemical Identifiers

ParameterValue
Molecular FormulaC₆H₁₃NO₅
Molecular Weight179.17 g/mol
CAS Registry Number74867-91-7
IUPAC Namebeta-D-galactopyranosylamine
InChI KeyWCWOEQFAYSXBRK-FPRJBGLDSA-N

The compound features the basic pyranose (six-membered) ring structure with specific stereochemistry, including an amino group at the C-2 position in the beta configuration, which distinguishes it from other aminosugars .

Structural Configuration and Stereochemistry

The nomenclature "(2R,3R,4S,5R,6R)" precisely defines the stereochemical configuration at each carbon atom in the pyranose ring. This stereochemical arrangement is crucial for its recognition by biological systems and contributes significantly to its biochemical properties. The compound adopts the beta configuration at the anomeric position (C-2), which positions the amino group equatorially to the pyranose ring. This specific orientation influences the compound's reactivity and binding capabilities in biological systems.

The InChI code (1S/C6H13NO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1,7H2/t2-,3+,4+,5-,6-/m1/s1) provided in the search results comprehensively defines this stereochemical arrangement .

Physical and Chemical Properties

Physical Characteristics

Based on commercial data, beta-D-galactopyranosylamine typically appears as a white to yellow solid with high purity (approximately 98%) . Being a sugar derivative with multiple hydroxyl groups, it exhibits characteristics typical of carbohydrates including:

  • High water solubility due to multiple hydroxyl groups

  • Low solubility in non-polar organic solvents

  • Crystalline structure in pure form

  • Hygroscopic nature common to aminosugars

Chemical Reactivity

The presence of an amine group at the anomeric position significantly alters the reactivity profile compared to conventional sugars. This amino functionality serves as a nucleophilic center that can participate in various chemical transformations:

  • Acylation reactions with carboxylic acids or their derivatives

  • Nucleophilic addition to electrophiles

  • Glycosidic bond formation (as the glycosyl donor)

  • Coordination with metals through the amino nitrogen

Multiple hydroxyl groups present in the molecule can undergo typical alcohol reactions such as etherification, esterification, and oxidation under appropriate conditions.

Synthesis Methodologies

General Synthetic Approaches

The synthesis of beta-D-galactopyranosylamine involves specialized carbohydrate chemistry techniques. Although the search results don't provide direct synthetic methods for this specific compound, similar aminosugars are typically prepared through several established approaches:

Table 2: Common Synthetic Strategies for Aminosugars

Synthetic RouteKey CharacteristicsAdvantages
Glycosylation with ammonia or aminesDirect approach using protected sugar derivativesCan be stereoselective with proper conditions
Reduction of oximes or nitro compoundsInvolves reduction of C=N or NO₂ precursorsVersatile and widely applicable
Azide reductionUses sugar azides as intermediatesMild conditions, high stereoselectivity
Rearrangement reactionsIncludes Amadori and related rearrangementsAccess to diverse structural variants

Derivative Formation

The search results provide insight into derivative formation, particularly with the example of N-oleoyl β-D-galactopyranosylamine (GOA). This derivative was synthesized through an amide coupling reaction between oleic acid and β-D-galactopyranosylamine, as described in result . The procedure involves:

  • Activation of oleic acid with HATU (coupling reagent) in DMF at 0°C

  • Addition of DIPEA as a base

  • Subsequent addition of β-D-galactopyranosylamine

  • Purification by HPLC to yield the desired amide product (78% yield)

This demonstrates the nucleophilic capability of the amino group in β-D-galactopyranosylamine and illustrates potential functionalization pathways for this compound.

Structural Relationships to Other Compounds

Comparison with Related Aminosugars

The search results reveal information about structurally related compounds that help contextualize the properties of beta-D-galactopyranosylamine:

Table 3: Comparison of Related Aminosugar Compounds

CompoundStereochemistryKey Differences
(2S,3S,4S,5S,6R)-2-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol2S,3S,4S,5S,6RAlpha-D-mannopyranosylamine; different configuration at multiple positions
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol3R,4R,5S,6RAmino group at C-3 position instead of C-2; commonly known as 2-Amino-2-deoxyglucose (in hydrochloride form)

These structural variations highlight the diversity of aminosugars and how minor changes in stereochemistry can lead to distinct compounds with potentially different biological activities.

Derivative Properties and Behavior

The search results provide interesting information about the derivative N-oleoyl β-D-galactopyranosylamine (GOA), particularly regarding its self-assembly properties:

  • GOA forms vesicles that undergo temperature-dependent morphological transitions to fibers

  • SAXS measurements indicate a lamellar ordering in the fiber state with a d-spacing of 37.40 Å

  • When heated above the main phase transition temperature, the d-spacing increases to 45.53 Å, suggesting a more disordered molecular packing in the fluid vesicular state

These observations illustrate how derivatization of beta-D-galactopyranosylamine can lead to amphiphilic compounds with self-assembly properties, potentially useful for drug delivery or material science applications.

Analytical and Synthetic Challenges

Stereochemical Control

One of the main challenges in working with beta-D-galactopyranosylamine is controlling stereochemistry during synthesis. The specific (2R,3R,4S,5R,6R) configuration requires careful selection of starting materials and reaction conditions. While search result doesn't directly address our compound, it mentions the importance of stereochemical control in tetrahydropyran derivatives synthesis:

"The cis stereoselectivity of these reactions is anticipated based on the proposed mechanisms for these reactions and determined by bi-dimensional spectroscopic study (NOESY spectra) and by X-ray crystallography..."

This highlights the importance of analytical techniques in confirming stereochemical outcomes in complex carbohydrate synthesis.

Purification and Characterization

The search results indicate that purification of aminosugar derivatives often requires specialized techniques such as HPLC . The multiple hydroxyl groups present challenges for purification due to high polarity and potential for hydrogen bonding with impurities.

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